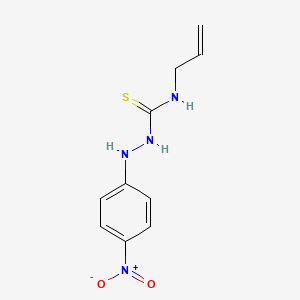

1-(4-Nitroanilino)-3-prop-2-enylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitroaniline is an organic compound with the formula C6H6N2O2. It consists of a phenyl group attached to an amino group which is para to a nitro group .

Synthesis Analysis

The synthesis of 4-Nitroaniline usually involves a three-step process starting from aniline . The first step is acetylation of aniline to form acetanilide. The second step is nitration of acetanilide to form p-nitroacetanilide. The final step is deprotection to give p-nitroaniline .Molecular Structure Analysis

The molecular formula of 4-Nitroaniline is C6H6N2O2. Its molecular weight is 138.1240 . The 3D structure of 4-Nitroaniline can be viewed using Java or Javascript .Chemical Reactions Analysis

4-Nitroaniline is used in various industries as a raw material, including the synthesis of dyes, pharmaceutical products, gum inhibitors, antioxidants, poultry medicines, corrosion inhibitor, explosives, and pesticides . The chemical reduction of 4-Nitroaniline using various different nanocatalytic systems is one approach that has attracted tremendous interest over the past few years .Physical and Chemical Properties Analysis

4-Nitroaniline has a density of 1.3±0.1 g/cm3, a boiling point of 333.1±15.0 °C at 760 mmHg, and a flash point of 165.0±0.0 °C . It is soluble in ethanol and slightly soluble in water .Aplicaciones Científicas De Investigación

Isothiourea-Catalyzed Reactions

Isothioureas catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions, demonstrating the potential of 4-nitrophenyl esters in facilitating catalyst turnover and achieving high yields and enantioselectivities in synthetic organic chemistry (Arokianathar et al., 2018). Another study reported the isothiourea-catalyzed enantioselective Michael addition of N-heterocyclic pronucleophiles to α,β-unsaturated aryl esters, highlighting the multifunctional role of p-nitrophenoxide in promoting effective catalysis (Shu et al., 2019).

Biological Activities

Nitrosubstituted acylthioureas exhibit DNA-binding properties and show potential for anticancer, antioxidant, cytotoxic, antibacterial, and antifungal activities. These compounds' interactions with DNA and their broad bioactivity spectrum make them interesting candidates for further drug development and antimicrobial studies (Tahir et al., 2015).

Material Science Applications

A novel macromolecule with 7-nitrobenzo-2-oxa-1,3-diazolyl subunits was prepared for selective optical detection of Hg2+, showcasing its potential in environmental monitoring and the development of sensitive and selective sensors for heavy metals (Wanichacheva et al., 2009).

Synthesis and Characterization

Disubstituted 4-Chloro-3-nitrophenylthiourea derivatives were synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds showed significant antistaphylococcal activity and cytotoxicity against various human hematological tumor-derived cell lines, underlining their potential in medicinal chemistry and drug discovery (Bielenica et al., 2018).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that nitroaniline compounds, such as 4-nitroaniline, are readily absorbed and can interact with various biological targets .

Mode of Action

Similar compounds like 4-nitroaniline can be reduced and n-oxidized, forming hydroxylamine and nitroso-derivatives . These derivatives can interact with biological macromolecules and influence cellular processes .

Biochemical Pathways

Nitroaniline compounds are known to induce methemoglobinemia, a condition where an abnormal amount of methemoglobin – a form of hemoglobin – is produced .

Pharmacokinetics

It is known that nitroaniline compounds are readily absorbed orally, dermally, and by inhalation . They are eliminated in the form of numerous metabolites essentially via the kidneys .

Result of Action

Nitroaniline compounds are known to cause methemoglobin formation, which can lead to acute intoxication . Chronic exposure can lead to hemolysis with a reduction in the hemoglobin level and liver damage .

Action Environment

The action, efficacy, and stability of 1-(4-Nitroanilino)-3-prop-2-enylthiourea can be influenced by various environmental factors. For instance, the presence of the compound in aquatic systems can lead to its interaction with various environmental contaminants . .

Propiedades

IUPAC Name |

1-(4-nitroanilino)-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-2-7-11-10(17)13-12-8-3-5-9(6-4-8)14(15)16/h2-6,12H,1,7H2,(H2,11,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBNOJFDOZNHSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

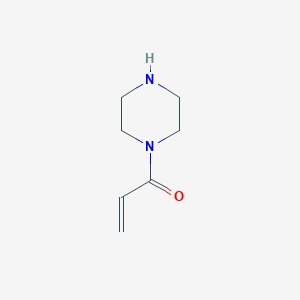

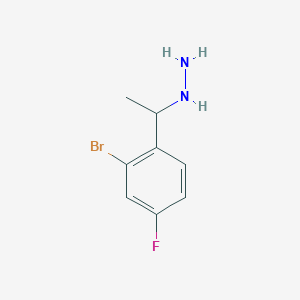

C=CCNC(=S)NNC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030930 |

Source

|

| Record name | [2-(4-Nitrophenyl)hydrazino](prop-2-enylamino)methane-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17073-27-7 |

Source

|

| Record name | [2-(4-Nitrophenyl)hydrazino](prop-2-enylamino)methane-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2724993.png)

![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2724994.png)

![1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2724996.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2724997.png)

![methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2724998.png)

![7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725005.png)

![4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2725006.png)

![2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2725013.png)

![2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)